Product packaging for Methyl (S)-(-)-lactate(Cat. No.:CAS No. 27871-49-4)

Methyl (S)-(-)-lactate

Cat. No.: B143375
CAS No.: 27871-49-4
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-VKHMYHEASA-N
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Description

Methyl (S)-(-)-lactate (CAS 27871-49-4) is the methyl ester of lactic acid and a versatile, readily available chiral building block. It is a clear, colorless liquid with a fruity odor and the molecular formula C4H8O3 . This compound serves as a critical intermediate in the asymmetric synthesis of various enantiomerically pure pharmaceuticals and fine chemicals . Its value in research extends to its role as a biodegradable solvent, suitable for applications in lacquers, cellulose-based resins, and as a safer alternative to traditional industrial solvents . In the field of sustainable chemistry, this compound is a key derivative and potential product from biomass feedstocks. Research focuses on its catalytic production from carbohydrates like cellulose and its subsequent conversion into high-value chemicals such as acrylic acid and methyl acrylate via catalytic dehydration processes . The compound is also a precursor for the synthesis of 1,2-propanediol and the biodegradable polymer polylactic acid (PLA) . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B143375 Methyl (S)-(-)-lactate CAS No. 27871-49-4

Properties

IUPAC Name

methyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074359
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27871-49-4
Record name (-)-Methyl lactate
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Record name Methyl lactate, L-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Methyl (S)-(-)-lactate
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Record name METHYL LACTATE, (-)-
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Advanced Synthetic Methodologies for Methyl S Lactate

Catalytic Esterification Routes to Methyl (S)-(-)-Lactate

The direct esterification of lactic acid with methanol (B129727) is a primary method for synthesizing methyl lactate (B86563). The reaction is reversible, and the presence of water, either from the initial aqueous lactic acid solution or as a byproduct, can limit the conversion to the desired ester. metu.edu.tr To overcome these equilibrium limitations and enhance reaction rates, various catalytic strategies have been developed.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Ion-exchange resins are commonly employed for the esterification of lactic acid. metu.edu.tr For instance, the use of an acidic ion-exchange resin in a counter-current gas-liquid reactor can serve as both a catalyst and a separation medium, effectively removing water and driving the reaction towards methyl lactate formation.

Recent research has also explored the use of various solid acid catalysts for the conversion of sugars and their derivatives into methyl lactate. nih.govresearch.fi For example, tin-containing zeolites, such as Sn-Beta and Sn-USY, have demonstrated notable activity in converting carbohydrates like glucose and sucrose (B13894) into methyl lactate in a methanolic medium. nih.govcsic.esacs.org The presence of both Lewis and Brønsted acid sites on these catalysts is believed to facilitate the multi-step reaction pathway. csic.es Another approach involves the oxidative esterification of 1,2-propanediol, a biomass-derived chemical, to methyl lactate using catalysts like copper-modified gold nanoparticles on a γ-Al2O3 support in an alkali-free system. rsc.org The synergistic effect between the gold and copper species promotes the selective oxidation of the primary hydroxyl group of 1,2-propanediol. rsc.org

Table 1: Performance of Various Heterogeneous Catalysts in Methyl Lactate Synthesis

Catalyst Substrate Temperature (°C) Reaction Time Yield (%) Reference
Sn(salen)/octylmethyl imidazolium (B1220033) bromide Glucose 160 - 68 nih.gov
[K]Sn-β Hemicellulose monosaccharides 150 - ~25 nih.gov
γ-Al2O3 Glucose - - - nih.gov
Cu modified Au/γ-Al2O3 1,2-propanediol - - - rsc.org
Sn-Beta-H4 Glucose 160 6 h - researchgate.net

Homogeneous catalysts, while often more challenging to separate from the product, can offer high activity and selectivity under mild conditions. Lewis acids, in particular, have been extensively studied for the conversion of biomass-derived sugars to methyl lactate. ncsu.edu Tin(IV) chloride (SnCl4) has been shown to be an effective homogeneous catalyst for the conversion of glucose in methanol. nih.govncsu.edu The catalytic process involves the isomerization of glucose to fructose (B13574), followed by a retro-aldol condensation to form triose intermediates, which are then converted to methyl lactate. ncsu.edu The addition of a base, such as NaOH, can neutralize Brønsted acidity generated during the reaction, significantly increasing the yield of methyl lactate. nih.gov

Table 2: Homogeneous Catalysis for Methyl Lactate Synthesis from Glucose

Catalyst Co-catalyst/Additive Temperature (°C) Reaction Time (h) Yield (%) Reference
SnCl4 None 170-180 3 28 nih.govncsu.edu
SnCl4 NaOH 170-180 3 >40 nih.govncsu.edu

Enzymatic catalysis offers a highly selective and environmentally benign route to this compound. Lipases, particularly immobilized forms, are effective biocatalysts for the esterification of lactic acid. researchgate.netglobalauthorid.comepa.govresearchgate.net The use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been reported for the synthesis of n-butyl lactate in supercritical trifluoromethane, demonstrating the potential of enzymatic systems in non-conventional media. researchgate.net While direct enzymatic synthesis of methyl lactate via esterification is feasible, transesterification reactions are also a key application of enzymatic processes.

Supercritical carbon dioxide (scCO2) has emerged as a green solvent and reaction medium for various chemical processes, including esterification. researchgate.netmdpi.com Its properties, such as high diffusivity and tunable solvent power, can enhance reaction rates and selectivity. researchgate.netmdpi.com The lipase-catalyzed esterification of lactic acid with n-butanol has been successfully carried out in scCO2, with optimized conditions leading to high conversions. researchgate.net For the synthesis of methyl lactate, esterification under supercritical CO2 conditions has been optimized, with factors like temperature, pressure, and molar ratio of reactants influencing the conversion. researchgate.net Research has shown that using scCO2 as a medium can lead to significantly higher yields in the enzymatic esterification of oleic acid with methanol compared to solvent-free or hexane-based systems. mdpi.com

Table 3: Esterification of Lactic Acid in Supercritical Carbon Dioxide

Enzyme/Catalyst Alcohol Co-solvent Temperature (°C) Pressure (MPa) Conversion/Yield Reference
Immobilized lipase B from Candida antarctica n-butanol n-hexane 55 40 Highest conversion after 26h researchgate.net
- Methanol - 110 - Optimized condition researchgate.net
Geotrichum candidum lipase Methanol - - 10, 20, 30 39.41% yield mdpi.com

Alcoholytic Depolymerization of Poly(lactic acid) (PLA) to this compound

The chemical recycling of PLA through alcoholysis presents a sustainable pathway to recover the monomeric unit as its corresponding alkyl lactate. mdpi.comnih.gov Methanolysis, specifically, yields methyl lactate, a valuable chemical precursor that can be used to re-synthesize PLA, thus contributing to a circular economy. nih.govd-nb.info

A variety of metal-based catalysts have been developed to facilitate the depolymerization of PLA under relatively mild conditions.

Zn(II) Complexes: Zinc-based catalysts are particularly effective for the methanolysis of PLA. d-nb.infobeilstein-journals.orgnih.gov Simple zinc salts, such as zinc(II) acetate (B1210297) (Zn(OAc)2), have demonstrated excellent performance, achieving over 99% yield of methyl lactate in short reaction times under microwave heating. d-nb.info Well-defined Zn(II) complexes have also been shown to catalyze the degradation of industrial-grade PLA to methyl lactate at lower temperatures than previously reported. nih.govacs.orgsci-hub.se The kinetics of PLA transesterification with methanol catalyzed by Zn(II) Schiff-base complexes have been studied, revealing temperature-dependent reaction rates. nih.gov

Table 4: Zinc-Catalyzed Methanolysis of PLA to Methyl Lactate

Catalyst Temperature (°C) Reaction Time Yield (%) Notes Reference
Zn(OAc)2 160 10 min >99 Microwave heating d-nb.info
Zn(II) complex 130 30 min 63 Solvent-free acs.org
Zn(OAc)2 Reflux 15 h 70 - nih.gov
Zn(1Et)2 313.2–383.2 K - - Kinetic study nih.gov

Zr(IV)/Hf(IV) Salalen Complexes: Group 4 metal complexes, specifically those with salalen ligands, have been reported for the mild methanolysis of PLA. mdpi.combeilstein-journals.orgnih.gov These Zr(IV) and Hf(IV) salalen complexes are capable of degrading high-molecular-weight commercial PLA to methyl lactate at room temperature, achieving a 75% conversion in 24 hours. acs.orgsci-hub.se While highly effective, the complexity of the ligand synthesis may be a consideration for large-scale applications. acs.orgsci-hub.se

Organocatalysts (e.g., DMAP, TBD)

Organocatalysts have emerged as effective alternatives to metal-based catalysts for the synthesis of methyl lactate, particularly through the depolymerization of PLA. acs.orgnih.gov Among these, 4-(dimethylamino)pyridine (DMAP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have demonstrated significant catalytic activity. acs.orglsbu.ac.uk

In the methanolysis of PLA, both DMAP and TBD have been shown to be highly effective. For instance, microwave-assisted depolymerization of various PLA products using DMAP as a catalyst at 180 °C resulted in a methyl lactate yield of 97% within just 10 minutes. researchgate.net TBD has been reported to achieve near-quantitative yields under similar conditions and can even facilitate the reaction at room temperature. researchgate.net The catalytic action of TBD in transesterification is attributed to its dual activation capability, functioning as both a proton donor and acceptor. rsc.org

A synergistic effect has been observed when using a combination of catalysts. For example, a dual system of zinc acetate dihydrate (ZnAc) and DMAP exhibited enhanced reaction rates in the alcoholysis of PLA compared to when each catalyst was used individually. bham.ac.uk The initial rate of methyl lactate production was more than doubled when ZnAc was used in conjunction with DMAP, with the strongest synergistic effect noted at an equal ratio of the two catalysts. bham.ac.uk

The following table summarizes the performance of selected organocatalysts in the methanolysis of PLA.

Table 1: Performance of Organocatalysts in PLA Methanolysis

Catalyst Co-catalyst Temperature (°C) Reaction Time Methyl Lactate Yield (%) Reference
DMAP - 180 (Microwave) 10 min 97 researchgate.net
TBD - 180 (Microwave) < 10 min ~100 researchgate.net
TBD - Room Temp. 2 min - researchgate.net
DMAP ZnAc (1:1 ratio) - - High bham.ac.uk

Mechanochemical Approaches for PLA Upcycling to Methyl Lactate

Mechanochemistry offers a solvent-free and often catalyst-free method for the chemical recycling of PLA into methyl lactate. chemrxiv.org This approach utilizes mechanical energy, such as that from ball milling, to drive chemical reactions. chemrxiv.org

Research has demonstrated the feasibility of quantitative methanolysis of post-consumer PLA by grinding it with a significant excess of methanol in a planetary mill, yielding nearly pure methyl lactate within hours. rsc.org This method highlights the potential of mechanochemistry as an environmentally friendly and cost-effective recycling technology for PLA. rsc.org A key advantage of this technique is its ability to promote depolymerization even with highly immiscible reactants like plastic and methanol, by facilitating the necessary physical contact and energy transfer without the need for solvents or catalysts. chemrxiv.org

One study showcased a scalable mechanochemical method using resonant acoustic mixing (RAM) for the upcycling of PLA. rsc.org This process is notable for its simplicity, as it does not require grinding media or a co-solvent and uses nearly stoichiometric amounts of the alcohol in the presence of an inexpensive catalyst like TBD. rsc.org

Dehydrogenation and Isomerization of Glycerol (B35011) to this compound

Glycerol, a readily available byproduct of biodiesel production, represents an economical and plentiful feedstock for the synthesis of methyl lactate. researchgate.net The conversion process involves a cascade of reactions, primarily oxidative dehydrogenation of glycerol to form triose intermediates, such as dihydroxyacetone (DHA) and glyceraldehyde (GLA), followed by their isomerization to methyl lactate. researchgate.netacs.org

The successful transformation relies on multifunctional catalytic systems that possess both oxidation and acid functionalities. mdpi.com Noble metal catalysts, particularly those based on gold (Au) and platinum (Pt), are effective for the initial dehydrogenation step, while solid acids like Sn-MCM-41 and Sn-Beta zeolites are efficient in catalyzing the rearrangement of the triose intermediates. acs.org For instance, a combination of an Au/CuO catalyst for glycerol oxidation and Sn-MCM-41 for triose rearrangement has been shown to produce methyl lactate with high yield and selectivity. acs.org

The reaction pathway involves the following key steps:

Oxidative Dehydrogenation: Glycerol is oxidized to form a mixture of dihydroxyacetone (DHA) and glyceraldehyde (GLA). nih.gov

Dehydration and Tautomerization: These trioses are in equilibrium and can undergo dehydration to form an enol, which then tautomerizes to pyruvaldehyde. researchgate.net

Acetalization and Isomerization: In the presence of methanol, pyruvaldehyde is acetalized to form a hemiacetal, which subsequently isomerizes via a 1,2-hydride shift to yield methyl lactate. researchgate.net

Retro-Aldol Reactions of Monosaccharides to this compound

The conversion of biomass-derived monosaccharides through retro-aldol reactions is a promising route for producing methyl lactate. acs.orgpnas.org This pathway has garnered significant attention, with tin-functionalized zeolites, particularly Sn-Beta, being among the most studied and effective catalysts for this transformation. acs.org

The general mechanism involves the isomerization of an aldose sugar to its corresponding ketose, which then undergoes a retro-aldol cleavage into smaller carbon fragments. acs.org These fragments are subsequently converted into the target alkyl lactate through a series of dehydration, acetalization, and isomerization steps. acs.org

Both hexose (B10828440) and pentose (B10789219) sugars can be successfully converted into methyl lactate using catalysts like Sn-Beta zeolite. rsc.org Hexoses, such as glucose and mannose, theoretically yield two molecules of lactate. acs.org In practice, yields of around 50% have been achieved from hexoses. rsc.org

Pentoses, including xylose and arabinose, yield one molecule of lactate and a two-carbon moiety, glycolaldehyde (B1209225). acs.org The conversion of pentoses to methyl lactate generally results in slightly lower yields (around 40%) compared to hexoses. rsc.orgrsc.org However, the ability of catalysts like Sn-Beta to convert a variety of monosaccharides demonstrates their versatility. rsc.org Potassium-exchanged Sn-β and Sn-USY zeolites have shown outstanding catalytic activity and selectivity toward methyl lactate from various aldoses. nih.gov

The table below presents a comparison of methyl lactate yields from different monosaccharides using a Sn-Beta catalyst.

Table 2: Methyl Lactate Yields from Monosaccharides with Sn-Beta Catalyst

Monosaccharide Type Methyl Lactate Yield (%) Byproduct Reference
Glucose Hexose ~50 - rsc.org
Mannose Hexose - - acs.org
Xylose Pentose ~40 Glycolaldehyde dimethyl acetal rsc.orgrsc.org
Arabinose Pentose - Glycolaldehyde dimethyl acetal acs.org

DHA can be converted with high efficiency to methyl lactate. For example, using [K]Sn-USY and [K]Sn-β zeolites, DHA has been converted with almost quantitative yields of over 95% at 6 hours. acs.orgnih.gov This high conversion efficiency underscores the facility of the final steps in the reaction cascade. The isomerization of DHA to lactic acid and its esters is believed to proceed through the formation of pyruvic aldehyde as an intermediate. mdpi.com

Glycolaldehyde, on the other hand, can undergo aldol (B89426) condensation to form larger sugars, which can then enter the retro-aldol pathway to produce methyl lactate. rsc.org This demonstrates the catalyst's ability to drive both the cleavage of larger sugars and the self-condensation of smaller fragments, ultimately funneling them towards the desired product. csic.es

Optimization of Reaction Conditions and Process Parameters for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of methyl lactate production. Key parameters that are often investigated include temperature, catalyst loading, solvent composition, and reaction time.

In the esterification of lactic acid with methanol, optimized conditions have been found to be a 1:8 molar ratio of lactic acid to methanol at a temperature of 110°C for 6 hours. researchgate.net For the methanolysis of PLA using a Zn(OAc)2 catalyst, it was found that increasing the molar equivalents of methanol from 5 to 17 enhanced the rate of methyl lactate production, with the effect plateauing at higher equivalents. mdpi.com Similarly, the catalyst loading was optimized, with the reaction rate increasing up to 4 mol% of the catalyst before leveling off. mdpi.com

The presence of a small amount of water can also significantly impact the reaction. In the conversion of glucose to methyl lactate catalyzed by SnCl4·5H2O, the addition of 7.5% water in methanol was found to be optimal, achieving a maximum yield of 75.9% at 180°C. rsc.org This is attributed to the improved dissolution of the glucose starting material. rsc.org However, in other systems, the presence of water can be detrimental to catalyst stability. mdpi.com

The following table summarizes some optimized reaction parameters for methyl lactate production from different starting materials.

Table 3: Optimized Reaction Conditions for Methyl Lactate Production

Starting Material Catalyst Temperature (°C) Key Optimized Parameter Outcome Reference
Lactic Acid - 110 1:8 molar ratio (acid:methanol), 6h High conversion researchgate.net
PLA Zn(OAc)2 - 17 equivalents of MeOH, 4 mol% catalyst Increased reaction rate mdpi.com
Glucose SnCl4·5H2O 180 7.5% H2O in MeOH 75.9% yield rsc.org

Temperature, Pressure, and Mole Ratio Optimization

The efficient synthesis of methyl lactate is highly dependent on the optimization of key reaction parameters, including temperature, pressure, and the molar ratio of reactants. Research into the esterification of lactic acid with methanol has identified specific conditions that maximize product conversion. In studies utilizing supercritical carbon dioxide as a medium, optimal conditions for the esterification reaction were found to be a temperature of 110°C, a methanol to lactic acid mole ratio of 1:8, and a reaction time of 6 hours. researchgate.netresearchgate.net This approach highlights the influence of the reaction environment on achieving high conversion rates. researchgate.net

Further investigations have focused on the synthesis of methyl lactate from alternative feedstocks like glucose. In these catalytic conversion processes, different optimal parameters have been identified. For instance, using a SnCl₄-based homogeneous catalyst for glucose conversion, the highest yield of methyl lactate (45.8%) was achieved at a reaction temperature of 170 to 180°C, a reaction time of 3 hours, and a catalyst molar ratio of 0.075 to 0.1. ncsu.edu Another study employing a Sn-Beta catalyst determined that the optimal temperature for transforming glucose to lactic acid, a precursor to methyl lactate, was 200°C. nih.gov

A statistically driven automated method using a SnCl₄·5H₂O catalyst identified a maximum yield of 75.9% for methyl lactate at 180°C with a specific solvent composition of 7.5% water in methanol. rsc.org These findings underscore that the ideal reaction conditions are highly dependent on the specific catalytic system and starting materials employed.

Starting MaterialCatalyst/MediumOptimal TemperatureOptimal Mole Ratio (Reactant/Substrate)Yield
Lactic Acid & MethanolSupercritical CO₂110°C1:8 (Lactic Acid:Methanol)High Conversion
Glucose & MethanolSnCl₄170-180°C0.075-0.1 (Catalyst:Glucose)45.8%
Glucose & MethanolSnCl₄·5H₂O180°CN/A (Solvent: 7.5% H₂O in MeOH)75.9%
GlucoseSn-Beta200°CN/A58% (Lactic Acid)

Reactive Distillation for Enhanced Methyl Lactate Synthesis

Reactive distillation represents a significant process intensification strategy for the synthesis of methyl lactate. This technique integrates reaction and separation into a single unit, which can enhance productivity and selectivity, reduce energy consumption, and lower capital costs. segovia-hernandez.com For equilibrium-limited reactions like the esterification of lactic acid, reactive distillation is particularly advantageous because it continuously removes products as they are formed, thereby shifting the reaction equilibrium towards higher conversion rates. segovia-hernandez.com

The application of reactive distillation to methyl lactate synthesis, however, presents unique challenges. researchgate.net The process involves the esterification of lactic acid with methanol to produce methyl lactate and water. A key difficulty arises from the significant difference in the boiling points of the reactants and products. researchgate.net

CompoundComponent TypeBoiling Point
MethanolReactant~337 K
Lactic AcidReactant~490 K
Methyl LactateProduct~417 K
WaterProduct~373 K

Boiling points of components in the esterification of lactic acid. researchgate.net

Methanol, being the most volatile component, tends to separate from the less volatile lactic acid during distillation, which can significantly reduce the reaction conversion. researchgate.net To address this challenge, novel configurations such as the middle-vessel batch reactive distillation column (MVBRD) have been investigated. cetjournal.it Comparative studies have shown that the MVBRD can be more effective than a conventional batch reactive distillation column (CBRD), potentially saving as much as 20% in batch time for the hydrolysis of methyl lactate. cetjournal.it This process of hydrolysis in a reactive distillation column is also a key step in an effective purification cycle for lactic acid, where crude lactic acid is first esterified to methyl lactate, purified via distillation, and then hydrolyzed back to pure lactic acid. segovia-hernandez.comresearchgate.net

Spectroscopic and Computational Analysis of Methyl S Lactate

Conformational Analysis and Intramolecular Interactions

The structure of Methyl (S)-(-)-lactate is characterized by the presence of a hydroxyl group and an ester group, which can lead to the formation of intramolecular hydrogen bonds. The relative orientation of these groups gives rise to several stable conformers.

Density Functional Theory (DFT) calculations have been instrumental in identifying the stable conformers of this compound and determining their relative energies. core.ac.uknih.govacs.org Theoretical studies using methods like B3LYP with basis sets such as 6-311++G(d,p) have revealed the existence of multiple conformers. core.ac.uk The most stable conformer in the gas phase is characterized by an intramolecular hydrogen bond between the hydroxyl group (OH) and the carbonyl oxygen (O=C), designated as the SsC conformer. core.ac.ukresearchgate.net Other higher-energy conformers involve an intramolecular hydrogen bond between the hydroxyl group and the ester oxygen (OH···Oester), such as the GskC and G'sk'C forms. core.ac.uk Torsional barriers for the rotation of the hydroxyl and methyl groups have also been analyzed to understand the interconversion pathways between these conformers. nih.govacs.org

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kJ/mol) - MP2/6-31++G(d,p)Relative Energy (kJ/mol) - B3LYP/6-311++G(d,p)
SsCIntramolecular OH···O=C hydrogen bond0.000.00
GskCIntramolecular OH···Oester hydrogen bond5.727.42
G'sk'CIntramolecular OH···Oester hydrogen bond6.238.06
Data sourced from Borba et al. (2004) core.ac.uk

Matrix isolation Fourier Transform Infrared (FTIR) spectroscopy has been employed to experimentally probe the conformational landscape of this compound in inert gas matrices like argon and xenon. core.ac.uk These studies have successfully identified and characterized the most stable conformers predicted by theoretical calculations. core.ac.uk By depositing the compound at different temperatures, researchers have been able to assign the observed spectral features to specific conformers. core.ac.uk The experimental evidence from matrix isolation FTIR has confirmed the presence of the SsC conformer, with its strong intramolecular OH···O=C hydrogen bond, as the ground conformational state. core.ac.uk Evidence for higher-energy conformers with OH···Oester intramolecular hydrogen bonds has also been reported. core.ac.uk

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions at a molecular level over time. nih.govacs.org Classical MD simulations have been used to investigate medium- and large-range effects in both pure methyl lactate (B86563) and its mixtures with solvents like water and methanol (B129727). nih.govresearchgate.net These simulations analyze structural information through radial distribution functions and dynamic aspects through properties like self-diffusion coefficients. nih.govresearchgate.net MD studies have highlighted the importance of both intramolecular hydrogen bonding and the potential for intermolecular association in determining the behavior of the molecule in different environments. nih.govresearchgate.net Atomistic MD simulations of aqueous solutions have been used to predict the population and lifetime of different hydrogen-bonded complexes between methyl lactate and water. acs.orgnih.gov

Solvent Effects on this compound Conformation and Interactions

The conformation and interactions of this compound are significantly influenced by the surrounding solvent environment. researchgate.netnih.gov The balance between intramolecular and intermolecular hydrogen bonding is a key factor in determining the predominant conformation in solution.

Both explicit and continuum solvent models have been utilized in computational studies to understand the effects of solvation on this compound. nih.govacs.orgresearchgate.net Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium and are useful for analyzing the effect of the bulk solvent on intra- and intermolecular hydrogen bonding. nih.govacs.org

Explicit solvent models, where individual solvent molecules are included in the calculations, provide a more detailed picture of specific solute-solvent interactions. nih.govresearchgate.net Studies have been conducted on small clusters of methyl lactate with water and methanol to calculate binding energies and understand short-range interactions. nih.govacs.org Research has shown that in protic solvents like water and methanol, the intramolecular hydrogen bond of the dominant gas-phase conformer (ML1) can be disrupted. researchgate.netnih.gov In an aqueous environment, the syn conformation of the hydroxyl group, stabilized by an intramolecular OH···O=C bond in the gas phase, transforms to a gauche form as explicit water molecules form intermolecular hydrogen bonds with the hydroxyl and carbonyl groups. researchgate.netnih.gov This leads to a significant decrease in the relative abundance of the ML1 conformer from approximately 96% in the gas phase to about 51% in water. researchgate.netnih.gov In methanol, the effect is less pronounced, with the ML1 conformer population decreasing to about 92%. researchgate.netnih.gov

Table 2: Relative Abundance of the ML1 Conformer in Different Environments

EnvironmentRelative Abundance of ML1 Conformer
Gas Phase~96%
Water~51%
Methanol~92%
Data sourced from Katsyuba et al. (2021) researchgate.netnih.gov

Intra- and Intermolecular Hydrogen Bonding in Solution

The solution-state behavior of this compound is significantly influenced by a delicate balance between intramolecular and intermolecular hydrogen bonds. In the gas phase and in non-polar solvents like carbon tetrachloride (CCl₄), the molecule predominantly exists in a conformation stabilized by an intramolecular hydrogen bond (HB). researchgate.netnih.gov This bond typically forms between the hydroxyl group (-OH) acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor, creating a stable five-membered ring structure. researchgate.net Theoretical studies have identified this conformer, where the syn conformation of the -OH group is stabilized by the OH⋯O=C intramolecular HB, as the most abundant form in the gas phase, accounting for approximately 96% of the population. researchgate.netnih.gov Another, weaker intramolecular hydrogen bond between the hydroxyl group and the ester oxygen (OH⋯OCH₃) characterizes minor conformers. researchgate.netresearchgate.net

In protic or polar solvents such as water and methanol, this intramolecular hydrogen bonding is significantly disrupted. researchgate.netnih.gov The solvent molecules compete effectively for hydrogen bonding sites on the methyl lactate molecule. This leads to the cleavage of the internal OH⋯O=C bond and the formation of new, intermolecular hydrogen bonds between the solute and the solvent. nih.govacs.orgacs.orgnih.gov For instance, in aqueous and methanolic solutions, the syn conformation stabilized by the intramolecular bond transitions to a gauche form as explicit solvent molecules form intermolecular HBs with the hydroxyl and carbonyl groups of methyl lactate. nih.gov This phenomenon, where intermolecular interactions with the solvent dominate, fundamentally alters the conformational preference of methyl lactate compared to its state in the gas phase. acs.orgacs.orgnih.gov Vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy are powerful tools for observing these interactions, as the spectral features show noticeable changes that reflect the shifts from intra- to intermolecular bonding. aip.orgnih.gov

Methyl Lactate Self-Aggregation and Cluster Formation

In solution, particularly at higher concentrations, this compound exhibits self-aggregation, forming dimers and larger clusters through intermolecular hydrogen bonding. aip.orgnih.gov This process is a direct consequence of the same intermolecular forces that compete with intramolecular hydrogen bonds. Instead of forming a bond with a solvent molecule, a methyl lactate molecule can form a hydrogen bond with another methyl lactate molecule.

Studies using vibrational absorption and vibrational circular dichroism spectroscopy have detected significant changes in the spectra of methyl lactate in CCl₄ at increased concentrations, indicating solute self-aggregation. aip.orgnih.gov Through combined experimental and theoretical studies, it has been determined that in a 2M solution of methyl lactate in CCl₄, the solution is composed of both the monomeric form and a significant fraction of the dimer. nih.gov In this specific case, the relative abundances were identified to be approximately 65% for the monomer and 35% for the dimer. nih.gov

The aggregation behavior is highly dependent on the solvent. In a 2M methanol solution, the interactions are more complex. The dominant species are not self-aggregated dimers but rather clusters formed between methyl lactate and the solvent molecules. nih.gov In this environment, binary (one methyl lactate, one methanol) and quaternary (one methyl lactate, three methanol) clusters are the most prevalent species, with smaller amounts of the monomer also present. nih.gov Gas-phase studies have also investigated the formation of size-selected clusters, identifying stable structures for homochiral trimers and tetramers with distinct hydrogen-bonding topologies. researchgate.net

Species Distribution of Methyl Lactate in Solution nih.gov
SolventConcentrationSpeciesRelative Abundance (%)
Carbon Tetrachloride (CCl₄)2 MMonomer65
Dimer35
Methanol (CH₃OH)2 MBinary ML-Methanol Cluster55
Quaternary ML-Methanol Cluster30
Monomer15

Quantum Mechanical Modeling of Non-Rigid Molecules in Solution

Understanding the complex conformational landscape and non-covalent interactions of a flexible molecule like this compound in solution requires sophisticated computational methods. Quantum mechanical (QM) modeling has become an indispensable tool for interpreting experimental spectroscopic data and providing detailed molecular-level insights. researchgate.netnih.gov

A variety of theoretical approaches have been applied to study methyl lactate. Density Functional Theory (DFT), often using functionals like B3LYP and B3PW91, and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the geometries, relative energies, and vibrational frequencies of different conformers and clusters. aip.orgrsc.orgcore.ac.uk These calculations are typically performed with extensive basis sets, such as 6-311++G(d,p), to ensure accuracy. rsc.orgcore.ac.uk

Modeling the solvent effect is critical. Two primary strategies are used: implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is an implicit model that treats the solvent as a continuous dielectric medium, which can account for the average solvent effect on intra- and intermolecular hydrogen bonding. nih.govrsc.orgacs.org However, for systems where specific hydrogen-bonding interactions are crucial, this implicit model may be inadequate. rsc.org

More advanced and recently developed protocols utilize a combined approach. researchgate.netnih.govresearchgate.net These methods integrate explicit quantum mechanical modeling of the solute and its first solvation shell (e.g., a cluster of the solute with about ten solvent molecules) with implicit models for the bulk solvent. nih.govresearchgate.net For example, a new combination scheme uses Boltzmann populations calculated for single conformers in an implicit solvent to weight the IR spectra of explicitly solvated clusters. researchgate.netnih.govresearchgate.net This hybrid approach has been successfully applied to methyl lactate in water and methanol, showing that the most abundant conformers are structurally modified relative to the gas phase due to the disruption of the intramolecular hydrogen bond by explicit solvent molecules. researchgate.netnih.gov Classical molecular dynamics (MD) simulations are also used to study medium- and large-range effects and to provide structural information through radial distribution functions. researchgate.netnih.gov

Computational Methods Applied to this compound Analysis
Method/TechniqueApplication/PurposeReferences
Density Functional Theory (DFT) (e.g., B3LYP, B3PW91)Geometry optimization, energy calculations, simulation of VA and VCD spectra for monomers and clusters. aip.orgnih.govnih.govrsc.orgcore.ac.uk
Møller-Plesset Perturbation Theory (MP2)High-accuracy single point energy calculations, conformational analysis. aip.orgnih.govcore.ac.uk
Polarizable Continuum Model (PCM)Implicitly models bulk solvent effects on molecular structure and bonding. nih.govrsc.orgacs.org
Explicit Solvent Cluster ModelsModels specific solute-solvent hydrogen-bonding interactions by including individual solvent molecules in the QM calculation. researchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior and structural properties (e.g., radial distribution functions) of methyl lactate in pure and mixed fluids. researchgate.netaip.orgnih.gov

Advanced Applications of Methyl S Lactate in Chemical Synthesis and Green Chemistry

Methyl (S)-(-)-Lactate as a Chiral Building Block

The stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. This allows for the creation of complex molecules with specific three-dimensional arrangements, a critical feature for biologically active compounds.

Synthesis of Chiral Pharmaceuticals and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nordmann.globalguidechem.comnetascientific.com Its chiral center is incorporated into the final product, influencing its biological activity and efficacy. The use of this building block allows for the selective production of the desired stereoisomer, which is often the more active or less toxic form of a drug or pesticide. guidechem.com For instance, it is utilized in the synthesis of various pharmaceutical compounds where specific chirality is essential for therapeutic action. nordmann.globalontosight.ai

Precursor for Lactide Manufacture

This compound is a key starting material for the production of lactide, the cyclic diester of lactic acid. researchgate.net Lactide is the monomer used in the ring-opening polymerization to produce high-molecular-weight polylactic acid (PLA), a biodegradable and biocompatible polymer. researchgate.netacs.org The synthesis of lactide from methyl lactate (B86563) can be achieved through a prepolymer route or via vapor-phase condensation. researchgate.netkataliz.org.ua

Research has shown that different catalysts and reaction conditions can influence the yield and stereoselectivity of lactide formation. For example, Sn(Oct)₂ has been identified as an effective catalyst for achieving high L-lactide selectivity from alkyl lactates. researchgate.net The molecular weight of the oligomer precursor also plays a significant role, with oligomers in the range of 600–800 g/mol providing the highest lactide yields. researchgate.net

A study on the vapor-phase conversion of methyl lactate to lactide using a TiO₂/SiO₂ catalyst demonstrated a 74% selectivity towards lactide at a 50-53% conversion rate. kataliz.org.ua This process was stable for over 80 hours, indicating its potential for industrial application. kataliz.org.ua

Interactive Data Table: Catalytic Conversion of Methyl Lactate to Lactide

CatalystTemperature (°C)PressureConversion (%)Selectivity (%)Reference
TiO₂/SiO₂260100 mbar50-5374 kataliz.org.ua
Sn(Oct)₂180--High L-lactide selectivity researchgate.net
CeO₂200-230--- google.com
CuO-Cr₂O₃/Al₂O₃--4565 google.com

Synthesis of Methyl Acrylate (B77674) and Acrylic Acid from Methyl Lactate

This compound serves as a renewable feedstock for the production of methyl acrylate and acrylic acid, important monomers for polymers used in paints, coatings, and adhesives. tandfonline.comabo.fi The primary method for this conversion is the catalytic dehydration of methyl lactate. tandfonline.comumn.edu

Various catalysts have been investigated for this process, including zeolites, phosphates, and sulfates. tandfonline.comabo.fiumn.eduresearchgate.net The choice of catalyst and reaction conditions significantly impacts the selectivity towards either methyl acrylate or acrylic acid. For instance, using a Ca₃(PO₄)₂ catalyst at 400°C resulted in a 62% selectivity to acrylic acid at 75% conversion. tandfonline.comabo.fi In another study, a K₂HPO₄ and Al₂(SO₄)₃ modified MCM-41 catalyst yielded a 90% conversion of methyl lactate with a combined 72% selectivity toward acrylic acid and methyl acrylate at 400°C. researchgate.net

The presence of methanol (B129727) during the reaction can favor the production of methyl acrylate, while the presence of water can lead to the de-esterification of methyl acrylate to acrylic acid. tandfonline.comgoogle.com Research has demonstrated that using a ZSM-5 catalyst in the presence of methanol can yield methyl acrylate as the major product, with acrylic acid as a minor byproduct. google.com

Interactive Data Table: Catalytic Dehydration of Methyl Lactate

CatalystTemperature (°C)Conversion (%)Selectivity to Acrylic Acid/Methyl Acrylate (%)Reference
Ca₃(PO₄)₂4007562 (Acrylic Acid) tandfonline.comabo.fi
K₂HPO₄ + Al₂(SO₄)₃ modified MCM-414009072 (Combined) researchgate.net
NaY zeolite with multifunctional amines-92 (Yield)96 (Dehydration Selectivity) umn.edu
ZSM-5 (in presence of methanol)--High (Methyl Acrylate) google.com

This compound in Green Chemistry and Sustainable Processes

The principles of green chemistry advocate for the use of renewable resources, the reduction of waste, and the use of non-toxic and biodegradable substances. This compound aligns well with these principles due to its bio-based origin and environmentally friendly characteristics. marketresearchintellect.comresearchgate.net

Renewable and Bio-based Origin

This compound is derived from lactic acid, which is produced through the fermentation of renewable resources such as corn and sugar. biviture.comncsu.edu This bio-based origin presents a sustainable alternative to petroleum-derived chemicals, reducing reliance on fossil fuels and contributing to a more circular economy. researchgate.netieabioenergy.com The production of methyl lactate from biomass can be achieved through various catalytic routes, including the transformation of glucose and other sugars found in hemicellulose hydrolysates. ncsu.eduacs.org

Biocompatibility and Biodegradability in Chemical Applications

This compound is known for its biocompatibility and biodegradability, making it an attractive "green" solvent and chemical intermediate. acs.orgresearchgate.netontosight.aiacs.org It is considered non-toxic and readily breaks down in the environment, minimizing its ecological impact. acs.orgtandfonline.com

These properties have led to its use in a variety of applications where environmental safety is a concern. For example, it has been successfully used as a green solvent in the preparation of cellulose (B213188) acetate (B1210297) ultrafiltration and nanofiltration membranes, replacing more toxic and hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.comresearchgate.net The use of methyl lactate in these processes aligns with the principles of green chemistry by employing a renewable, biodegradable, and non-toxic solvent. tandfonline.com

Furthermore, the chemical recycling of polylactic acid (PLA) back to methyl lactate is a promising route for creating a circular economy for this bioplastic. acs.orgacs.org This process involves the alcoholysis of PLA, which can be catalyzed by various compounds, including zinc complexes, to efficiently produce methyl lactate. acs.orgacs.org This recycled methyl lactate can then be reused as a green solvent or as a monomer for new polymer synthesis. acs.org

Use as a Green Solvent in Chemical Processes

This compound is increasingly recognized as a "green solvent" due to its favorable environmental profile, which includes being readily biodegradable and having low toxicity. researchgate.netmdpi.com Derived from the fermentation of renewable resources like corn, it presents a sustainable alternative to conventional, often toxic and halogenated, organic solvents. researchgate.netnih.govdntb.gov.ua Its properties make it suitable for a variety of applications in chemical processes.

This compound is a colorless to yellowish liquid that is completely miscible with water and most organic solvents. researchgate.net This high solubility makes it an effective solvent for a range of substances, including nitrocellulose, cellulose acetate, and other cellulose derivatives used in the manufacturing of lacquers and dopes. researchgate.net It is also capable of dissolving greases, which has led to its use in surface cleaning applications. researchgate.net

Detailed research has explored its physical and chemical properties, which are crucial for its application as a solvent. A theoretical study using density functional theory (DFT) analyzed its molecular structure and conformational stability in both gas phase and in solutions with methanol and water, providing insight into its behavior at a molecular level. nih.gov

Table 1: Physical and Chemical Properties of Methyl Lactate

Property Value
Boiling Point 144°C
Density 1.093 g/mL @ 20°C

| Refractive Index | 1.413 @ 20°C |

This table presents key physical properties of methyl lactate, derived from chemical data sources. researchgate.net

A notable application of this compound as a green solvent is in the fabrication of polyvinylidene fluoride (B91410) (PVDF) ultrafiltration membranes. birmingham.ac.uk Traditional solvents used for this purpose are often toxic. Research has shown that using methyl lactate as a non-toxic and biodegradable alternative can produce membranes with superior mechanical properties, including an elongation at break that exceeds 200%. birmingham.ac.uk The optimized membranes demonstrated excellent performance, with a pure water flux of 135.7 L m⁻² h⁻¹ bar⁻¹ and high retention of bovine serum albumin (>99.9%). birmingham.ac.uk This highlights the potential of methyl lactate as a viable and advantageous green solvent for industrial-scale manufacturing. birmingham.ac.uk

Fuel Additive Potential

The potential of this compound as a fuel additive is an area of emerging research, driven by the demand for renewable and oxygenated components in fuels to improve combustion and reduce emissions. mdpi.com While detailed engine performance data specifically for this compound is limited in publicly available literature, research on related lactate esters provides insight into its potential. Lactate esters are recognized for their potential to be derived from renewable resources and for their favorable properties, such as being non-toxic and soluble in gasoline and ethanol (B145695). mset.gov.jm

One study focused on a derivative, 3-armed glyceryl lactate, used as an additive in a B20 biodiesel blend (20% biodiesel, 80% diesel). nih.govresearchgate.net The addition of this lactate-based compound, combined with alumina (B75360) nanoparticles, resulted in significant improvements in engine performance and emission characteristics.

Table 2: Effect of 3-Armed Glyceryl Lactate (Gly-lac) with Al₂O₃ Nanoparticles on B20 Biodiesel Engine Performance and Emissions

Parameter Improvement/Reduction
Brake Thermal Efficiency (BTE) +6.837%
Brake-Specific Fuel Consumption (BSFC) -25.26%
Unburned Hydrocarbons (HC) Emissions -61.20%
Nitrogen Oxides (NOₓ) Emissions -24.42%

| Carbon Monoxide (CO) Emissions | -39.52% |

This table summarizes the maximum improvements and reductions observed when a 3 wt % Al₂O₃-NP/3-armed Gly-lac additive was used in a B20 fuel blend compared to B20 alone. nih.govresearchgate.net

The results for the glyceryl lactate derivative suggest that lactate structures can act as effective oxygenates and cold flow improvers in diesel and biodiesel fuels. nih.govresearchgate.net A separate patent for an emulsifier composition for diesel fuel also lists methyl lactate as a potential lactate component, indicating its consideration for use in fuel formulations. dntb.gov.ua However, extensive, instrumented engine tests detailing the specific effects of this compound on parameters like octane (B31449) rating, cetane number, power output, and the full spectrum of exhaust emissions for both gasoline and diesel engines are not yet widely published. Further dedicated research is required to fully characterize its performance as a direct fuel additive.

Role in Circular Economy of Poly(lactic acid)

This compound plays a pivotal role in the development of a circular economy for poly(lactic acid) (PLA), a leading bio-based and biodegradable polymer. A significant challenge for PLA is its end-of-life management. Chemical recycling of PLA into valuable chemicals is an attractive alternative to composting or landfilling, as it preserves the value of the material. nih.govbirmingham.ac.uk

The primary method for this recycling is the alcoholysis of PLA, specifically methanolysis, which breaks down the polymer into methyl lactate. mdpi.comnih.gov This process effectively "closes the loop" on the PLA lifecycle, as the recovered methyl lactate is a valuable green solvent and can also be used as a platform chemical to regenerate the lactide monomer needed for producing new, virgin-quality PLA. nih.govacs.org

Research has identified several effective catalytic systems for the methanolysis of PLA, enabling high conversion rates and yields under relatively mild conditions. Studies have investigated various catalysts, including commercially available compounds and specially designed metal complexes.

One study explored the use of a well-defined imino monophenolate Zn(II) catalyst, which was able to degrade PLA into methyl lactate at temperatures ranging from 40°C to 130°C. acs.org This research demonstrated that the main variables affecting the degradation are temperature and catalyst concentration, with conversions of 100% possible in less than 15 minutes at higher temperatures. acs.org Another study systematically investigated four commercially available catalysts—zinc acetate dihydrate (Zn(OAc)₂), magnesium acetate tetrahydrate (Mg(OAc)₂), 4-(dimethylamino)pyridine (DMAP), and triazabicyclodecene (TBD)—for the methanolysis of PLA. mdpi.comnih.gov The results showed that zinc acetate was the most active single catalyst, and that pairing it with TBD further enhanced reactivity. mdpi.comnih.gov

The chemical degradation of end-of-life PLA products, such as cups and 3D printing material, has also been successfully demonstrated using a Zn(II) complex, achieving high selectivities and yields of over 94% at temperatures of 70-110°C. birmingham.ac.uk

Table 3: Research Findings on the Catalytic Methanolysis of PLA to Methyl Lactate

Catalyst System Temperature (°C) Key Findings Reference(s)
Zn(OAc)₂ (zinc acetate) 90-130 Highest activity among single commercial catalysts tested. At 130°C, achieved 100% intermediate conversion and 81% methyl lactate yield after 60 mins. mdpi.comnih.gov
Zn(OAc)₂ / TBD 130 Dual catalyst system showed the greatest reactivity. mdpi.comnih.gov
Mg(OAc)₂ (magnesium acetate) 130 High rate of methyl lactate production, comparable to Zn(OAc)₂. mdpi.com
Imino monophenolate Zn(II) complex 40-130 100% conversion possible in <15 min at higher temperatures and catalyst concentrations. acs.org
Ethylenediamine (B42938) Zn(II) complex 70-110 High selectivity and yield (>94%) for end-of-life PLA products. birmingham.ac.uk

| 4-dimethylaminopyridine (DMAP) | 180 | 97% yield of methyl lactate after 10 minutes of microwave heating. | researchgate.net |

These research efforts underscore the viability of chemically recycling PLA waste into this compound, transforming a potential waste stream into a valuable, bio-based chemical and facilitating a more sustainable and circular plastics economy. mdpi.combirmingham.ac.uk

Analytical and Characterization Techniques for Methyl S Lactate

Determination of Optical Isomers by Chiral Separation Techniques

The accurate determination of the enantiomeric composition of methyl lactate (B86563) is critical, particularly in applications where stereochemistry is paramount. Chiral separation techniques are indispensable for distinguishing between the (S)-(-) and (R)-(+) isomers.

Capillary gas chromatography (GC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the enantioselective analysis of volatile compounds like methyl lactate. gcms.cztandfonline.com The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and allowing for their quantification. google.commdpi.com

The choice of the chiral stationary phase is a critical factor that significantly influences the separation efficiency. google.com Cyclodextrin (B1172386) derivatives are commonly used as CSPs for this purpose. gcms.czgoogle.com For instance, a capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the chiral stationary phase has demonstrated excellent separation of methyl lactate enantiomers. google.com The cavities and substituents in the cyclodextrin structure selectively form inclusion complexes with the isomers, enabling their separation. google.com This method can achieve baseline separation of the D and L enantiomers with a resolution value as high as 5.49. google.com In contrast, other stationary phases like 2,3-di-O-allyl-6-O-octanoyl-β-cyclodextrin have shown lower separation factors for methyl lactate D/L isomers, with a resolution of only 1.74. google.comgoogle.com

The operating conditions of the gas chromatograph also play a crucial role in achieving optimal separation. These parameters include column dimensions, carrier gas flow rate, and temperature programming. For the 2,3,6-tri-O-octanoyl-β-cyclodextrin CSP, typical conditions involve a column length of 20-30 meters, an inner diameter of 250-320 µm, and a stationary phase film thickness of 0.25-0.35 µm. google.com An inert gas is used as the mobile phase with a flow rate of 25-35 cm/s, and a hydrogen flame ionization detector (FID) is commonly employed for detection. google.com The temperature of the injection port and detector are typically maintained between 200-280°C, while the column temperature is kept in the range of 50-80°C. google.com

Table 1: Capillary GC Conditions for Chiral Separation of Methyl Lactate

ParameterValue
Chiral Stationary Phase2,3,6-tri-O-octanoyl-β-cyclodextrin
Column Length20-30 m
Column Inner Diameter250-320 µm
Film Thickness0.25-0.35 µm
Mobile PhaseInert Gas
Flow Rate25-35 cm/s
DetectorHydrogen Flame Ionization (FID)
Injector Temperature200-280 °C
Detector Temperature250-280 °C
Column Temperature50-80 °C
Separation Resolution (D/L)5.49

This table summarizes typical parameters for the chiral separation of methyl lactate enantiomers using capillary gas chromatography with a specific cyclodextrin-based chiral stationary phase.

Spectroscopic Characterization (Excluding Basic Compound Identification)

Spectroscopic techniques are vital for the in-depth characterization of both Methyl (S)-(-)-lactate and the catalysts used in its synthesis. These methods provide detailed information beyond simple identification, offering insights into molecular structure, electronic transitions, and catalyst properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. chemicalbook.comnih.gov ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the different proton environments can be observed. rsc.orgmdpi.com The methyl group attached to the ester oxygen typically appears as a singlet, while the methyl group adjacent to the chiral center appears as a doublet due to coupling with the methine proton. The methine proton itself appears as a quartet. rsc.org The hydroxyl proton gives rise to a distinct signal as well. rsc.org Advanced NMR techniques, including the use of chiral shift reagents, can be employed to distinguish between the d- and l-enantiomers of lactate. nih.gov For instance, a water-soluble ytterbium complex can form diastereomeric complexes with d- and l-lactate, resulting in well-resolved signals for the methyl protons of each enantiomer in the ¹H NMR spectrum. nih.gov

Kinetic studies of reactions involving methyl lactate, such as its formation from sugars, can be monitored using NMR. rsc.org For example, the conversion of fructose (B13574) to methyl lactate catalyzed by Sn-Beta zeolites has been studied by tracking the disappearance of substrate signals and the appearance of product signals over time. rsc.org This allows for the determination of reaction kinetics and the identification of reaction intermediates, such as methyl fructosides. rsc.org Deuterium-labeled substrates can also be used in conjunction with NMR to trace metabolic pathways and determine the isotopic enrichment of lactate. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ester)~3.79singlet-
-CH₃~1.41doublet~7.05
-CH~4.29quartet~6.94
-OH~2.93doublet~5

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent and other experimental conditions. rsc.org

UV-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule. In the context of this compound, it can be used to monitor reactions involving this compound. For example, in the hydrogenation of methyl pyruvate (B1213749) to methyl lactate, the disappearance of the absorption peaks of methyl pyruvate (around 210-238 nm and 332.86 nm) and the appearance of a single peak for methyl lactate (around 210-250 nm) can be observed. rsc.org

For catalyst characterization, diffuse reflectance UV-VIS (DR UV-VIS) spectroscopy is particularly useful. nih.gov It is employed to investigate the coordination environment of metal species within a catalyst support, such as tin in zeolites used for methyl lactate synthesis. nih.gov The spectra can reveal whether the metal atoms are incorporated into the zeolite framework in tetrahedral coordination or exist as extra-framework species. nih.gov For instance, in Sn-USY zeolites, absorption bands around 190 nm are attributed to the charge transfer from oxygen to tetrahedrally coordinated Sn⁴⁺ sites within the zeolite matrix. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology, particle size, and structure of catalysts employed in the synthesis of methyl lactate. abo.fitandfonline.com

SEM provides high-resolution images of the catalyst surface, revealing information about the crystal morphology, shape, and size of the catalyst particles. abo.fidoria.fi It can also be coupled with Energy-Dispersive X-ray spectroscopy (EDX) to determine the elemental composition of the catalyst surface. abo.fi This is useful for confirming the presence and distribution of active metals and for detecting any leaching of catalyst components during the reaction. abo.fi

TEM offers even higher resolution, allowing for the visualization of the internal structure of the catalyst, including the porous network and the dispersion of metal nanoparticles. nih.govresearchgate.net For mesoporous catalysts like Sn-In-MCM-41, TEM can confirm the ordered porous structure and the absence of large extra-framework metal clusters. nih.gov For zeolite catalysts, TEM can be used to verify their structural integrity and morphology. doria.fi

The acidic properties of a catalyst are often crucial for its activity and selectivity in reactions such as the conversion of biomass-derived sugars to methyl lactate. doria.fi Pyridine (B92270) adsorption-desorption followed by Fourier Transform Infrared (FTIR) spectroscopy is a standard technique for characterizing the nature and strength of acid sites on a catalyst surface. nih.govacs.org

This method distinguishes between Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). nih.govnankai.edu.cn When pyridine, a basic probe molecule, adsorbs onto the catalyst surface, it interacts with the acid sites, giving rise to characteristic infrared absorption bands. The band at approximately 1540-1545 cm⁻¹ is indicative of pyridine adsorbed on Brønsted acid sites, while the band around 1445-1457 cm⁻¹ corresponds to pyridine coordinated to Lewis acid sites. nih.govacs.org A band near 1490 cm⁻¹ is attributed to pyridine adsorbed on both Brønsted and Lewis acid sites. acs.org

By desorbing the pyridine at elevated temperatures and monitoring the changes in the FTIR spectrum, the strength of the acid sites can be assessed. The temperature at which the pyridine-related bands disappear provides an indication of the acid strength. This technique is invaluable for understanding how the type and concentration of acid sites influence the catalytic performance in the synthesis of methyl lactate. doria.finih.gov For example, in the conversion of glucose to methyl lactate, a high Brønsted-to-Lewis acidity ratio in modified H-Y zeolites has been shown to be beneficial for product formation. doria.fi

Table 3: FTIR Bands for Pyridine Adsorbed on Acidic Catalysts

Wavenumber (cm⁻¹)Assignment
~1540-1545Pyridine on Brønsted acid sites
~1445-1457Pyridine on Lewis acid sites
~1490Pyridine on both Brønsted and Lewis acid sites
~1577, 1559Weak Lewis acid sites
~1617Strong Lewis acid sites

This table presents the characteristic infrared absorption bands observed after pyridine adsorption, which are used to identify and differentiate between Brønsted and Lewis acid sites on a catalyst surface. nih.gov

Thermal Analysis and Adsorption Studies of Catalysts

Thermal analysis and adsorption studies are pivotal in understanding the physical and chemical properties of the heterogeneous catalysts employed in the synthesis of this compound. These techniques provide insights into the catalyst's stability, surface area, and porosity, which are critical factors influencing catalytic activity and selectivity.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of catalysts and to quantify the amount of organic deposits on spent catalysts. acs.orgresearchgate.net The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. For instance, in the characterization of amine-modified Na-FAU zeolite catalysts for the dehydration of methyl lactate, TGA was used to determine the amine loading. nih.gov The process involved flushing the sample with helium, followed by a temperature ramp to 300 °C to estimate amine loading during pretreatment and reaction, and a subsequent ramp to 550 °C to remove all organic residues. nih.gov

In another study involving Sn-In-MCM-41 catalysts, TGA was performed by heating samples to 800 °C in an air flow to assess their thermal behavior. nih.gov TGA of spent [K]Sn-USY and [K]Sn-β catalysts revealed significant organic deposits, with weight percentages as high as 28.5% for mannose conversion over [K]Sn-β. acs.org This information is vital for understanding catalyst deactivation mechanisms and for developing effective regeneration strategies. The analysis of spent catalysts often shows a correlation between the amount of coke deposition and the loss of catalytic activity.

Table 1: TGA Data for Spent Catalysts in Monosaccharide Conversion
CatalystSubstrateOrganic Deposit (wt %)
[K]Sn-USYMannose17
[K]Sn-USYArabinose17
[K]Sn-βMannose28.5
[K]Sn-βArabinose16

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the surface of a material at cryogenic temperatures, is the standard for determining the specific surface area of catalysts. This parameter is crucial as a larger surface area often correlates with a higher number of accessible active sites, thus enhancing catalytic performance.

Prior to analysis, catalyst samples are typically degassed under vacuum at elevated temperatures (e.g., 200 °C for 8 hours) to remove any adsorbed moisture and other volatile impurities. mdpi.com The amount of nitrogen adsorbed at various partial pressures is then measured to construct an adsorption-desorption isotherm. From this isotherm, the specific surface area is calculated. This technique has been widely applied in the characterization of various catalysts for methyl lactate synthesis, including Sn-Beta zeolites, dtu.dk Sn-In-MCM-41, nih.gov and c-CoO@silicalite-1. mdpi.com The pore size distribution can also be determined from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) method, providing further information about the catalyst's porous structure. mdpi.comacs.org

Chromatographic Analysis of Reaction Products and Intermediates

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of the complex mixtures generated during the synthesis of this compound. These methods allow for the separation, identification, and quantification of the desired product, unreacted starting materials, and various byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds, such as sugars and organic acids, which are common reactants and products in methyl lactate synthesis. nih.gov A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of lactic acid and methyl lactate. spkx.net.cn This method utilizes a C18 column and a mobile phase consisting of a dilute sulfuric acid solution and methanol (B129727). spkx.net.cn Detection is typically performed using a UV detector at a wavelength of 210 nm. spkx.net.cn

In studies involving the conversion of sugars, HPLC is essential for quantifying the consumption of the starting material. acs.org For instance, an Agilent 1260 HPLC system with a Shodex Asahipak NH2P-50 4E column and a mobile phase of acetonitrile/water has been used for sugar quantification. acs.org Chiral HPLC methods have also been developed to determine the enantiomeric purity of lactic acid derivatives, which is critical for applications where stereochemistry is important. mdpi.comnih.gov These methods often employ chiral stationary phases, such as Chiralpak® AD-3, to separate the enantiomers. nih.gov

Table 2: HPLC Conditions for Analysis of Lactic Acid and Methyl Lactate
ParameterCondition
ColumnPurospher STAR C18 reversed-phase
Mobile Phase0.005 mol/L H2SO4 : Methanol (9:1, V/V)
Flow Rate1.0 ml/min
Injection Volume20 μl
Detection Wavelength210 nm

Gas Chromatography (GC) is the primary technique for determining the yield of volatile products like this compound. researchgate.netgoogle.com The method involves vaporizing the sample and passing it through a column that separates the components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

For accurate yield determination, an internal standard, such as n-decane or naphthalene, is added to the reaction mixture. acs.org This allows for the correction of variations in injection volume and detector response. The products are quantified by comparing their peak areas to that of the internal standard, using calibration curves generated from standards of known concentrations. Capillary columns, such as the CPWAX-52-CB or HP-5MS, are frequently used for the separation. acs.org In some cases, chiral capillary columns are employed to separate and quantify the optical isomers of methyl lactate. doi.org

Table 3: GC Conditions for Yield Determination of Methyl Lactate
ParameterCondition 1Condition 2
Column CPWAX-52-CBDB-WAX
Carrier Gas HeliumHelium
Flow Rate -1 mL/min
Injection Volume -1.0 μL
Injector Temperature -280 °C
Oven Program -50°C (4 min), ramp to 180°C at 8°C/min (5 min), ramp to 250°C at 10°C/min (8 min)
Detector FIDMS
Internal Standard n-decane-

Mass Spectrometry Techniques

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio. ncsu.edu When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a highly sensitive and specific method for analyzing complex mixtures. ncsu.edu

GC-MS is particularly useful for identifying the various products and byproducts in the reaction mixture from methyl lactate synthesis. oup.com The mass spectrometer fragments the eluting compounds in a characteristic pattern, creating a mass spectrum that serves as a "fingerprint" for identification. nih.gov For instance, GC-MS has been used to identify products in the conversion of glucose to methyl lactate, with the MS system operated at 230 °C and the quadrupole temperature at 150 °C. oup.com

LC-MS is advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC. Isotope Ratio Mass Spectrometry (IRMS) coupled with GC can be used for stable isotope analysis of lactic acid, which involves derivatization to methyl lactate. This technique is highly sensitive and allows for the precise measurement of isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound, LC-MS is particularly valuable for chiral analysis, allowing for the separation and distinct measurement of its enantiomers, this compound and Methyl (R)-(+)-lactate.

Methodology and Research Findings

The analysis of lactate enantiomers and their esters by LC-MS often requires specialized chiral chromatography. nih.govsigmaaldrich.com Chiral stationary phases (CSPs) are essential for separating the enantiomers before they enter the mass spectrometer for detection. A common approach involves using columns like the teicoplanin-based Chirobiotic TAG or Chirobiotic R. sigmaaldrich.comresearchgate.net

Derivatization is a strategy sometimes employed to enhance the chromatographic separation and the sensitivity of detection in LC-MS analysis. nih.gov For instance, derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used, although some methods are developed without this step. nih.govregionh.dk High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it suitable for detecting low concentrations of lactate isomers in complex biological or chemical samples. researchgate.netregionh.dkmdpi.com

Methods have been developed for the simultaneous quantification of D- and L-lactate with excellent sensitivity, achieving limits of detection (LOD) in the sub-micromolar range. researchgate.netcreative-proteomics.com These methods can be adapted for the analysis of their corresponding methyl esters. The mobile phase composition is critical for achieving good separation; for example, adding a small fraction of water to a polar organic mobile phase has been shown to significantly improve chromatography on a teicoplanin aglycone (TAG) column. researchgate.net

The following table summarizes typical parameters used in LC-MS methods for the analysis of lactate enantiomers, which are foundational for the analysis of this compound.

ParameterDescriptionSource(s)
Chromatography System High-Performance Liquid Chromatography (HPLC) creative-proteomics.com
Column Chiral stationary phase (e.g., Astec Chirobiotic R, Chirobiotic TAG) sigmaaldrich.comresearchgate.net
Mobile Phase Polar organic solvents (e.g., Acetonitrile) with or without aqueous buffers mdpi.com
Detection Tandem Mass Spectrometry (MS/MS) sigmaaldrich.comresearchgate.net
Ionization Mode Electrospray Ionization (ESI), positive or negative mode mdpi.commdpi.com
Limit of Detection (LOD) As low as 0.125 µmol/L for D-lactic acid researchgate.net
Run Time As short as 7.5 minutes researchgate.net

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF) for Polymer Degradation Studies

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is exceptionally useful for the analysis of large molecules like synthetic polymers. nih.gov It is widely applied to study the degradation of polylactic acid (PLA), a process that can be designed to yield this compound as a primary product of chemical recycling. rsc.orgacs.org

Application in PLA Degradation

In the context of PLA degradation, MALDI-ToF is used to monitor the decrease in the polymer's molecular weight and to identify the resulting oligomeric species and final degradation products. rsc.orgfrontiersin.org The process involves embedding the polymer sample in a matrix material, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs laser energy and facilitates the ionization of the polymer molecules without significant fragmentation. frontiersin.org

Research has demonstrated the use of MALDI-ToF to track the metal-mediated degradation of PLA into methyl lactate. rsc.org By analyzing samples at different stages of the degradation reaction, scientists can observe the distribution of PLA oligomers. acs.orgacs.org The mass spectra reveal series of peaks, with each peak corresponding to a polymer chain of a specific length. As degradation proceeds, the distribution shifts towards lower molecular weights, and ultimately, the signal corresponding to methyl lactate can be identified. rsc.orgunimi.it This technique provides crucial insights into the degradation mechanism, confirming, for example, that the reaction may proceed through random chain scission rather than from the chain ends. acs.org

The table below outlines a typical experimental setup for using MALDI-ToF in the study of PLA degradation. frontiersin.org

ParameterDescriptionSource(s)
Instrument MALDI-TOF Mass Spectrometer frontiersin.org
Analyte Polylactic acid (PLA) samples at various degradation stages frontiersin.org
Matrix 2,5-dihydroxybenzoic acid (DHB) frontiersin.org
Solvent Tetrahydrofuran (THF) frontiersin.org
Analyte/Matrix Ratio 1:5 (v/v) frontiersin.org
Information Obtained Molecular weight distribution of polymer chains, identification of oligomeric degradation products rsc.orgfrontiersin.org

MALDI-ToF analysis has been instrumental in evaluating the effectiveness of various catalysts and reaction conditions for the chemical recycling of PLA back to its monomer or valuable small molecules like methyl lactate. rsc.orgacs.org For instance, studies have used this technique to confirm the presence of oligomers with specific end-groups (e.g., MeO-/-H) resulting from transesterification with methanol during the degradation process. acs.orgacs.org

Theoretical and Mechanistic Studies of Methyl S Lactate Reactions

Reaction Pathways and Mechanisms for Methyl (S)-(-)-Lactate Formation

The conversion of sugars to this compound proceeds through a cascade of reactions, with the specific pathway influenced by the catalyst and reaction environment. Key mechanistic steps include retro-aldol and aldol (B89426) condensations, as well as hydride shifts.

Retro-Aldol and Aldol Condensation Pathways

The generally accepted mechanism begins with the isomerization of an aldose sugar, such as glucose, to its ketose isomer, fructose (B13574). acs.orgnih.govcore.ac.uk This isomerization is a critical prerequisite as the ketose form readily undergoes retro-aldol cleavage. nih.govdtu.dk For hexoses, this cleavage typically occurs between the C3 and C4 carbons, yielding two three-carbon (C3) intermediates: dihydroxyacetone (DHA) and glyceraldehyde (GLA). core.ac.ukrsc.org Pentoses, on the other hand, are cleaved into a C3 and a C2 moiety, namely glyceraldehyde and glycolaldehyde (B1209225). acs.org

These smaller carbohydrate fragments can then undergo further transformations. While retro-aldol reactions break down larger sugars, aldol condensations can build up larger molecules from smaller fragments. For instance, two molecules of glycolaldehyde can condense to form a C4 intermediate, which can then be converted to other products. acs.org The balance between retro-aldol and aldol reactions, influenced by the catalyst and reaction conditions, plays a significant role in the final product distribution. acs.org Tin-functionalized zeolites, such as Sn-β and Sn-USY, have shown high catalytic activity in promoting these retro-aldol pathways. acs.orgnih.govacs.org The pore size of the zeolite can also influence the size of the products formed from aldol condensation pathways. acs.org

Following the formation of C3 intermediates, a series of dehydration, acetalization, and isomerization steps lead to the final methyl lactate (B86563) product. acs.org The presence of various byproducts, such as methyl glycolate (B3277807), glycolaldehyde dimethyl acetal, and methyl vinyl glycolate, confirms the existence of these complex reaction pathways involving both C2, C3, and C4 intermediates. acs.orgacs.org

Hydride-Shift Mechanism in Triose Conversion to Lactates

A crucial step in the conversion of triose sugars (DHA and GLA) to methyl lactate is an intramolecular 1,2-hydride shift. researchgate.netsciengine.com This rearrangement is considered the rate-determining step in the Lewis acid-catalyzed conversion of trioses to lactates. sciengine.com

The proposed mechanism involves the following sequence:

Dehydration: The triose, for example, dihydroxyacetone, first undergoes dehydration to form pyruvaldehyde. rsc.orgresearchgate.net

Hemiacetal Formation: In the presence of methanol (B129727), pyruvaldehyde is attacked at the aldehyde carbonyl group to form a hemiacetal intermediate. researchgate.net

Isomerization via Hydride Shift: This hemiacetal then isomerizes to methyl lactate through a 1,2-hydride shift. researchgate.netresearchgate.net This step is effectively a Meerwein-Schmidt-Ponndorf-Verley-type hydrogen transfer. researchgate.net

This hydride-shift mechanism is facilitated by Lewis acid sites on the catalyst. sciengine.comresearchgate.net Theoretical studies on Sn-zeolites have investigated the role of different tin species in catalyzing this key reaction step. sciengine.com The coupling of Brønsted and Lewis acidity in catalysts like Al-rich zeolites has been shown to provide high catalytic activity for the conversion of dihydroxyacetone to methyl lactate. researchgate.net

Kinetic Modeling and Analysis of this compound Reactions

Kinetic modeling is a powerful tool for understanding the complex reaction networks involved in this compound synthesis. By fitting experimental data to kinetic models, researchers can determine key parameters such as activation energies and reaction rates, providing valuable insights for process optimization.

Activation Energies for Product Formation

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a reaction to occur. Studies on the formation of methyl lactate and related products have reported a range of activation energies, depending on the specific reaction, catalyst, and conditions.

For the transesterification of polylactic acid (PLA) with methanol to form methyl lactate, different activation energies have been reported depending on the catalyst used. For instance, with a Zn(II) complex derived from an ethylenediamine (B42938) Schiff base, the activation energy for the degradation step was found to be 37.89 ± 0.03 kJ mol⁻¹. nih.gov In another study involving the alcoholysis of PLA, the activation energies for the two-step reversible reaction in ethanol (B145695) were determined to be 62.58 kJ/mol (Ea₁), 55.61 kJ/mol (Ea₂), and 54.11 kJ/mol (Ea₋₂). mdpi.com The methanolysis of PLA using a zinc acetate (B1210297) catalyst was modeled as a two-step reversible reaction with activation energies of 25.23 kJ∙mol⁻¹ (Ea₁), 34.16 kJ∙mol⁻¹ (Ea₂), and 47.93 kJ∙mol⁻¹ (Ea₋₂). mdpi.com

In the conversion of hexoses, the retro-aldol reaction of glucose has been reported to have an apparent activation energy of 141.3 kJ/mol, while the subsequent reactions of glycolaldehyde, including aldol condensation, have a much lower apparent activation energy of 52.7 kJ/mol, highlighting the high energy barrier of the initial C-C bond cleavage. pnas.org For the dehydration of methyl lactate to acrylic acid, the activation energies for the formation of acrylic acid and the side product acetaldehyde (B116499) were determined to be 64.1 kJ/mol and 65.2 kJ/mol, respectively. tandfonline.com

ReactionCatalystActivation Energy (kJ/mol)Reference
PLA Transesterification (Degradation Step)Zn(II) complex37.89 ± 0.03 nih.gov
PLA Alcoholysis in Ethanol (Step 1)Zn(II) complex62.58 mdpi.com
PLA Alcoholysis in Ethanol (Step 2)Zn(II) complex55.61 mdpi.com
PLA Alcoholysis in Ethanol (Reverse Step 2)Zn(II) complex54.11 mdpi.com
PLA Methanolysis (Step 1)Zinc Acetate25.23 mdpi.com
PLA Methanolysis (Step 2)Zinc Acetate34.16 mdpi.com
PLA Methanolysis (Reverse Step 2)Zinc Acetate47.93 mdpi.com
Glucose Retro-Aldol ReactionHxWO₃141.3 pnas.org
Glycolaldehyde Further ReactionsHxWO₃52.7 pnas.org
Methyl Lactate Dehydration to Acrylic AcidCa₃(PO₄)₂64.1 tandfonline.com
Methyl Lactate Dehydration to AcetaldehydeCa₃(PO₄)₂65.2 tandfonline.com

Simplified Reaction Networks

Given the complexity of the reaction pathways from sugars to methyl lactate, simplified reaction networks are often employed in kinetic modeling. nih.govresearchgate.net These models lump together several reaction steps into a more manageable set of pseudo-homogeneous reactions.

For example, in the transformation of hexoses using a [K]Sn-USY catalyst, a simplified scheme might include:

Isomerization between glucose, mannose, and fructose.

Equilibria with their corresponding methyl glycosides, which can act as "masked" substrates. rsc.org

A two-step conversion of fructose to methyl lactate, proceeding through a dihydroxyacetone intermediate. researchgate.net

Formation of major side products. researchgate.net

Computational Studies of Catalytic Activity and Selectivity

Computational methods, particularly density functional theory (DFT), have become indispensable for gaining a deeper understanding of the catalytic reactions involved in this compound synthesis at the molecular level. acs.org These studies can elucidate reaction mechanisms, identify active sites, and explain the origins of catalyst activity and selectivity.

Theoretical studies have been used to analyze the torsional barriers and conformational preferences of the methyl lactate molecule itself in different environments (gas phase, water, and methanol), providing insights into its intramolecular hydrogen bonding and intermolecular interactions. acs.orgresearchgate.net

In the context of catalysis, computational studies have focused on the role of different active sites in zeolites. For example, theoretical work on Sn-Beta zeolites has aimed to identify the specific tin species responsible for catalyzing the crucial hydride shift step in the conversion of trioses to lactates. sciengine.com By comparing the reaction energy diagrams for different proposed mechanisms, such as a direct Lewis acid-catalyzed mechanism versus a cooperative OH-assisted mechanism, researchers can determine the most plausible reaction pathway. sciengine.com

Furthermore, computational studies can help to understand the interplay between Lewis and Brønsted acidity in bifunctional catalysts. For instance, the superior performance of γ-Al₂O₃ in converting glucose to methyl lactate has been attributed to its high density of both acid and base sites, which are essential for promoting the sequential isomerization, retro-aldol, and dehydration reactions. core.ac.uk By correlating computational results with experimental observations, a more complete picture of the catalytic process can be developed, guiding the rational design of more efficient and selective catalysts for this compound production.

Role of Acidic and Basic Sites in Catalysis

The catalytic conversion of biomass-derived sugars and their derivatives into methyl lactate is intricately governed by the nature and balance of acidic and basic sites on the catalyst surface. The interplay between Brønsted and Lewis acidity, in particular, is a critical factor influencing both reaction activity and selectivity.

Lewis acid sites are widely considered essential for the key reaction steps in the formation of methyl lactate from sugars. researchgate.net Catalysts such as tin-containing zeolites (e.g., Sn-Beta, Sn-USY) are rich in Lewis acid sites and have demonstrated high efficacy in these transformations. researchgate.netacs.orgnih.gov The mechanism often involves the isomerization of aldose sugars to ketoses, a step catalyzed by Lewis acids, followed by retro-aldol cleavage. acs.org

In subsequent reactions, such as the dehydration of methyl lactate to produce acrylates, the roles of acid sites are further delineated. Brønsted acid sites have been identified as the primary active centers for the undesired decarbonylation pathway, which leads to acetaldehyde. nsf.govacs.org Both Brønsted and Lewis acid sites can catalyze the desired dehydration reaction. nsf.gov Therefore, controlling the Brønsted acidity is crucial for maximizing selectivity. The introduction of a basic molecule like pyridine (B92270) has been shown to quench the Brønsted acid sites generated during the reaction, significantly inhibiting the decarbonylation side reaction and increasing the selectivity towards acrylates by a factor of approximately 20. acs.org

The presence of water can also modify the acidic properties of the catalyst. It has been described that water can generate Brønsted acid sites on Sn-functionalized zeolites, which can promote the activation of certain functional groups and influence the reaction pathway. acs.org Some catalyst systems, like calcium phosphates used for converting methyl lactate to acrylic acid, have been reported to be effective despite having no measurable strong acid or basic sites, suggesting that a different catalytic mechanism may be at play in those specific cases. tandfonline.com

Table 1: Effect of Catalyst Acidity Modification on Methyl Lactate Production and Conversion

Catalyst Modification Substrate Key Finding Reference
Sn-USY Ion-exchange with K+ Glucose Neutralized Brønsted acid sites, depressing side reactions and yielding >70% methyl lactate. nih.gov
NaY Introduction of Pyridine Methyl Lactate Quenched Brønsted acid sites, increasing dehydration selectivity and inhibiting decarbonylation. acs.org
H-USY Addition of H2SO4 Triose Sugars Increased the Brønsted/Lewis acid ratio, enhancing ethyl lactate yield. researchgate.net
Sn-Zeolites Presence of Water Sugars Generated Brønsted acid sites, promoting activation of aldehyde groups. acs.org

Shape Selectivity of Zeolites in Methyl Lactate Production

The well-defined microporous structure of zeolites imparts shape selectivity, a critical factor in controlling product distribution during the synthesis of methyl lactate. The pore dimensions and topology of the zeolite framework can influence the accessibility of reactants to the active sites and the diffusion of product molecules, thereby steering the reaction towards specific outcomes.

Research has consistently shown that zeolites with larger pore structures are generally more effective for the conversion of bulky sugar molecules into methyl lactate. Materials with the faujasite (FAU) structure, such as H-USY zeolite, have demonstrated superior performance compared to zeolites with smaller pore systems like HZSM-5 or mordenite. researchgate.net The larger pores of FAU-type zeolites can better accommodate the transition states involved in the reaction cascade from sugars to lactate esters.

Hierarchical zeolites, which possess both micropores and a secondary network of larger mesopores, offer enhanced catalytic performance. nih.govdoria.fi This bimodal pore distribution improves mass transport, allowing reactants to more easily access the active sites within the zeolite crystals and facilitating the exit of the product molecules. For example, a hierarchical Y zeolite was found to have higher activity and selectivity in converting fructose to methyl lactate than its conventional microporous counterpart, achieving a yield of 49.7%. doria.fi Similarly, creating more accessible catalytic sites through the exfoliation or delamination of layered stannosilicate precursors, such as UZAR-S3 to UZAR-S4, resulted in a significant increase in methyl lactate yield from 8% to 49.9% when using sucrose (B13894) as a feedstock. csic.es

The type of zeolite framework also plays a crucial role in determining product selectivity. [K]Sn-β zeolite has been shown to be superior to [K]Sn-USY in terms of shape selectivity. csic.es The more constrained pore environment of the BEA framework in Sn-β exerts tighter control over the distribution of the α-hydroxy methyl esters formed. This was evident when converting complex sugar mixtures, where [K]Sn-β consistently produced methyl lactate and methyl vinyl glycolate in similar proportions, regardless of the varied sugar composition of the starting material. csic.es This highlights how the specific topology of the zeolite can direct the reaction towards a limited range of valuable products.

Table 2: Performance of Various Zeolite Catalysts in Methyl Lactate Production

Catalyst Zeolite Type/Structure Substrate Max. Yield of Methyl Lactate (%) Reference
[K]Sn-USY FAU Glucose >70 nih.gov
Sn(salen)/octylmethyl imidazolium (B1220033) bromide - Glucose 68 nih.gov
Sn-Beta BEA Sucrose 64 csic.es
Hierarchical Sn-Beta BEA Glucose 58 (Lactic Acid) nih.gov
UZAR-S4 Delaminated Stannosilicate Sucrose 49.9 csic.es
Hierarchical Y-Zeolite FAU Fructose 49.7 doria.fi
H-Y Zeolite (Si/Al=10) FAU Glucose 46.6 doria.fi
[K]Sn-β BEA Hemicellulose hydrolysate High activity and selectivity csic.es

Future Directions and Emerging Research Areas for Methyl S Lactate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of converting biomass-derived resources into methyl lactate (B86563) are fundamentally dependent on the catalyst employed. Future research is centered on designing sophisticated catalytic systems that can overcome the limitations of current technologies. A primary goal is to achieve high yields under milder, more environmentally friendly conditions.

Key research thrusts include the development of multifunctional heterogeneous catalysts. These systems combine different active sites to perform multiple reaction steps in a single pot. For instance, novel catalysts integrating noble metal nanoparticles (like gold or gold-palladium) with solid acid supports (such as Sn-MCM-41 or zeolites) are being investigated for the direct conversion of glycerol (B35011) to methyl lactate. acs.orgrsc.org In these systems, the metal component catalyzes the partial oxidation of the feedstock, while the acid sites facilitate the subsequent rearrangement to form the lactate ester. rsc.orgmdpi.com Bimetallic Au-Pd nanoparticles on carbon nanotubes have demonstrated synergistic effects, achieving a methyl lactate yield of 85% at 96% glycerol conversion, the highest reported for base-free systems. rsc.org

Another significant area is the advancement of zeolite-based catalysts, particularly those functionalized with tin (Sn). Sn-Beta zeolite is a widely studied catalyst for converting sugars and their derivatives into alkyl lactates. acs.org Research is focused on creating hierarchical zeolites with varied pore structures to improve reactant accessibility to the active sites and mitigate deactivation. nih.govresearchgate.net The development of delaminated stannosilicates, such as UZAR-S4, has shown a marked increase in methyl lactate yield from sucrose (B13894) compared to its layered precursor, attributed to better accessibility of catalytic sites.

The table below summarizes the performance of various emerging catalytic systems.

Catalyst SystemFeedstockReaction ConditionsConversion (%)Methyl Lactate Yield (%)Reference
0.5Au/CuO with Sn-MCM-41-XSGlycerol140 °C, 30 bar air, 4.5 h7951 acs.org
AuPd/CNTs with Sn-MCM-41-XSGlycerol140 °C, 30 bar air, 9 h9685 rsc.org
Sn(salen)/octylmethyl imidazolium (B1220033) bromideGlucose160 °C-68 nih.gov
[K]Sn-USY ZeoliteDihydroxyacetone150 °C, 6 h~100>95 acs.org
[K]Sn-β ZeoliteDihydroxyacetone150 °C, 6 h~100>95 acs.org
UZAR-S4 (delaminated stannosilicate)Sucrose160 °C, 20 h~10049.9

Future work will likely focus on achieving greater proximity between different functional sites within a single catalyst particle to enhance reaction cascades and further boost selectivity toward methyl lactate. mdpi.com

Integration of Methyl (S)-(-)-Lactate Production into Biorefinery Concepts

A central theme in the future of sustainable chemistry is the biorefinery, an integrated facility that converts biomass into a spectrum of value-added products, including fuels, chemicals, and power. Methyl lactate is a prime candidate for production within such a framework. Research is focused on efficiently converting various biomass feedstocks, particularly low-cost, non-food materials, into this valuable chemical.

Glycerol, a major byproduct of the biodiesel industry, is a key feedstock being explored. rsc.org Its valorization into methyl lactate represents an opportunity to improve the economic viability of biodiesel production while creating a green solvent. rsc.orgmdpi.com Similarly, the conversion of sugars derived from lignocellulosic biomass (e.g., corn stover, wood chips) is a major research area. nih.govmdpi.comcsic.es This involves the catalytic transformation of C5 and C6 sugars like glucose, xylose, and fructose (B13574). acs.orgnih.gov Tin-functionalized zeolites have shown high activity in converting complex sugar mixtures that emulate hemicellulose hydrolysates into methyl lactate. acs.orgcsic.es

The integration strategy involves several steps:

Pretreatment and Hydrolysis : Lignocellulosic feedstocks are pretreated to break them down and release fermentable sugars. mdpi.com

Catalytic Conversion : The resulting sugar streams or other platform chemicals like glycerol are catalytically converted to methyl lactate. acs.orgnih.gov

Purification and Separation : The methyl lactate is purified from the reaction mixture. In some schemes, methyl lactate serves as an intermediate that is hydrolyzed to produce high-purity lactic acid. mdpi.comcore.ac.uk

The goal is to create closed-loop systems where byproducts from one process become the feedstock for another, maximizing resource utilization and minimizing waste.

Exploration of New Derivatization Pathways and Applications

While methyl lactate is a valuable green solvent, its potential as a chiral building block for synthesizing other high-value chemicals is a burgeoning field of research. New derivatization pathways are being explored to expand its application scope.

One significant application is the synthesis of other commodity and specialty chemicals. For instance, the catalytic dehydration of methyl lactate to produce acrylic acid and methyl acrylate (B77674) is being investigated. abo.fi These are important monomers for producing superabsorbent polymers, coatings, and adhesives. Research in this area focuses on developing selective catalysts, such as calcium phosphates, that can achieve high yields under optimized conditions. abo.fi

Another area of exploration is the use of this compound and its derivatives as chiral auxiliaries in chemical analysis. Ethyl (S)-lactate, a closely related compound, has been used as a starting material to create new chiral solvating agents (CSAs) for NMR spectroscopy. rsc.org These CSAs can effectively differentiate between the enantiomers of amino acid derivatives, which is critical in pharmaceutical research and development. rsc.org Similar pathways originating from methyl lactate could yield a new class of analytical tools.

Furthermore, derivatization is a key strategy for improving the analysis of lactate itself in biological samples. Chemical derivatization techniques are being developed to enhance the sensitivity and chromatographic retention of lactate in LC-MS and GC-MS methods, which is crucial for metabolic studies. d-nb.inforesearchgate.net

Advancements in Continuous Processes for this compound Synthesis

For industrial-scale production, continuous processes offer significant advantages over batch reactors in terms of efficiency, consistency, and cost-effectiveness. Research into continuous synthesis of methyl lactate is a critical step toward its commercial feasibility. researchgate.net

One approach involves the use of fixed-bed flow reactors. In this setup, a liquid feed containing the biomass-derived substrate (e.g., fructose in aqueous methanol) is continuously passed through a heated column packed with a solid catalyst. dnu.dp.ua A study using a supported 10SnO₂–5ZnO/Al₂O₃ catalyst in a flow regime demonstrated the ability to achieve 70% methyl lactate yield at 100% fructose conversion for 6 hours on stream. dnu.dp.ua

Another strategy employs a series of continuously stirred tank reactors (CSTRs). A pilot plant study has demonstrated a continuous process for producing high-purity lactic acid where the esterification to methyl lactate and its subsequent hydrolysis are key steps. acs.org The esterification occurs in a packed column, followed by hydrolysis of the resulting methyl lactate in three CSTRs in series. acs.org This process yielded lactic acid with 99.81% purity, showcasing the potential of continuous systems for high-quality production. acs.org

Challenges in continuous processing include maintaining catalyst activity over long periods and managing potential deactivation. Research is ongoing to overcome these hurdles, for instance, by adding small amounts of water to the feed to prevent the formation of deactivating coke on the catalyst surface.

In-depth Studies on Catalyst Regeneration and Long-term Stability

The long-term stability and reusability of catalysts are paramount for the economic viability of any industrial chemical process. researchgate.net A significant portion of current and future research is dedicated to understanding the mechanisms of catalyst deactivation during methyl lactate synthesis and developing effective regeneration strategies.

Catalyst deactivation can occur through several mechanisms, most notably the deposition of carbonaceous materials ("coke") on the catalyst surface, which blocks active sites and pores. This is a common issue when using zeolite catalysts like Sn-Beta for sugar conversion, where a decline in catalytic activity is often observed after the first use. acs.org

To address this, researchers are exploring various regeneration methods. A common technique is calcination (heating in air) to burn off the carbon deposits. However, simpler methods are being sought to reduce process complexity and cost. For example, a spent 10SnO₂–5ZnO/Al₂O₃ catalyst used in a continuous fructose conversion process was found to restore its initial activity after simply being washed at 120 °C. dnu.dp.ua In a remarkable case, a commercial TS-1 zeolite catalyst used for converting fructose to methyl lactate exhibited a surprising increase in catalytic activity over 14 cycles without requiring any regeneration by calcination. rsc.org

Understanding the fundamental causes of deactivation and developing robust catalysts and regeneration protocols are essential for the transition from laboratory-scale experiments to large-scale industrial production of methyl lactate. researchgate.net

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